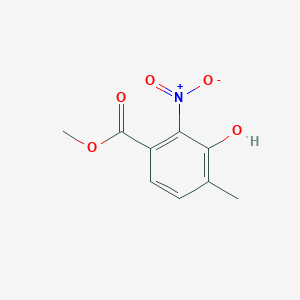
1,6-Dibenzoyl-D-mannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibenzoyl-D-mannitol is a chemical compound that belongs to the class of carbohydrate derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its various biochemical and physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibenzoyl-D-mannitol can be synthesized through the esterification of D-mannitol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannitol in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibenzoyl-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces benzyl alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dibenzoyl-D-mannitol has several applications in scientific research:
Bioengineering: Used in the genetic modification of cyanobacteria for photosynthetic production of mannitol from CO2.
Crystallography: Investigated for its crystal structure, confirming the existence of phenylboronate moieties as six-membered rings in the solid state.
Organic Synthesis and Catalysis: Used in the development of chiral ligands for catalysis, particularly in asymmetric hydrogenation reactions.
Material Science: Explored for the development of photochemically reversible liquefaction and solidification materials.
Mecanismo De Acción
The mechanism of action of 1,6-Dibenzoyl-D-mannitol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo esterification and de-esterification reactions, which can modify the structure and function of biomolecules. These reactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.
Propiedades
Número CAS |
7226-27-9 |
|---|---|
Fórmula molecular |
C20H22O8 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl] benzoate |
InChI |
InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2/t15-,16-,17-,18-/m1/s1 |
Clave InChI |
LDFVROHMRYBVGB-BRSBDYLESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
| 7226-27-9 5346-88-3 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)







![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)

![8-Fluoro-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3056491.png)

